2-(Trifluoromethyl)phenacyl bromide
Overview
Description
“2-(Trifluoromethyl)phenacyl bromide” is an organic fluorinated building block . It has a molecular formula of C9H6BrF3O and an average mass of 267.043 Da .
Synthesis Analysis
The synthesis of “this compound” involves various methods. For instance, it can be synthesized from 2,5-CTF . Another method involves the reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide in the presence of triethylamine and DMF, resulting in the formation of 3-hydroxybenzo[b]thiophen-2-yl(4-(trifluoromethyl)phenyl)methanone .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 .Chemical Reactions Analysis
In terms of chemical reactions, benzenesulfinic acid ammonium salt might react with “this compound” to give β-keto sulfone . It is also used in Rap-Stoermer condensation reactions .Physical and Chemical Properties Analysis
“this compound” has a melting point of 28-30°C, a boiling point of 52/0.03mm, and a density of 1.592±0.06 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in water .Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-(Trifluoromethyl)phenacyl bromide involves a series of chemical reactions. In one example, it was used in the synthesis of thiophene derivatives . The compound underwent a reaction with 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide .
Biochemical Pathways
It is known to participate in the synthesis of thiophene derivatives, which are biologically active compounds with various applications .
Result of Action
Its role in the synthesis of thiophene derivatives suggests it may contribute to the biological activities of these compounds .
Action Environment
It is known that the compound is stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)phenacyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying the structure and function of proteins by adding alkyl groups to amino acid residues. This interaction can lead to changes in enzyme activity, protein-protein interactions, and overall cellular function . Additionally, this compound can form covalent bonds with nucleophilic sites on biomolecules, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in cellular responses . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These changes can result in altered cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino acid residues in proteins or nucleotides in DNA . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, such as sustained changes in gene expression and cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound can cause significant changes in cellular metabolism, leading to cellular stress and potential cell death . Additionally, threshold effects may be observed, where a specific dosage level is required to elicit a measurable biochemical or cellular response . These dosage effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic interactions can influence the compound’s overall biochemical activity and cellular effects. Additionally, this compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways
Properties
IUPAC Name |
2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZCBMKXNYOQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380925 | |
Record name | 2-(Trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54109-16-9 | |
Record name | 2-(Trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.